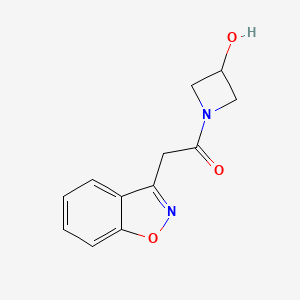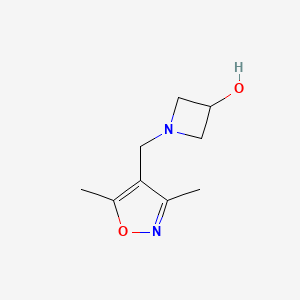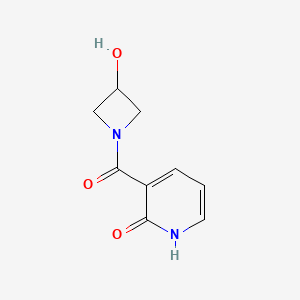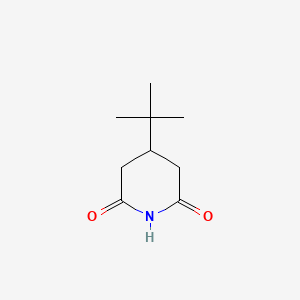
4-Tert-butylpiperidine-2,6-dione
Vue d'ensemble
Description
“4-Tert-butylpiperidine-2,6-dione” is a cyclic compound. It is also known as “4-butylpiperidine-2,6-dione” and has a CAS Number of 1340182-94-6 . Its molecular weight is 169.22 g/mol .
Synthesis Analysis
A simple and efficient method for the synthesis of piperidine-2,6-dione has been reported . This method uses abundant acetates and acrylamides with potassium tert-butoxide as a promoter, via Michael addition and intramolecular nucleophilic substitution processes .
Molecular Structure Analysis
The molecular formula of “4-Tert-butylpiperidine-2,6-dione” is C9H15NO2 . Its average mass is 169.221 Da and its monoisotopic mass is 169.110275 Da .
Chemical Reactions Analysis
Piperidine-2,6-diones are privileged heterocyclic scaffolds that are frequently found in numerous drugs . They serve as valuable and versatile synthetic intermediates in organic synthesis . A series of important compounds can be rapidly constructed with piperidine-2,6-diones as starting material .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Synthesis and Characterization
4-Tert-butylpiperidine-2,6-dione serves as a precursor in the synthesis of various complex molecules and has applications in heterocyclic chemistry. For instance, a novel synthesis of 6-arylpiperidine-2,4-diones from β-aryl-β-aminoacids, involving chain extension into δ-aryl-δ-amino-β-ketoacids and acylation with Meldrum's acid, was described to yield useful building blocks for further chemical synthesis (Leflemme, Dallemagne, & Rault, 2001).
Biological Activity and Medical Applications
Novel bioactive natural product analogs, such as 1-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenyl)pyrrolidine-2,5-dione, synthesized from tert-butylpiperidine-2,6-dione, showed significant antitumor activity in vitro against a range of cell lines, indicating the compound's potential for medical applications (Maftei, Fodor, Jones, Franz, Kelter, Fiebig, & Neda, 2013).
Environmental and Industrial Applications
4-Tert-butylpiperidine-2,6-dione is also investigated in the environmental and materials science domains. For example, research on 2,6-Di-tert-butyl-hydroxytotulene (BHT), a derivative, focused on its distribution, transformation, and toxicity in aquatic environments. Studies revealed the transformation mechanism of BHT in aquatic environments and evaluated the acute and chronic toxicities of BHT and its metabolites, providing insight into its environmental impact and industrial applications (Wang, He, Lv, Liu, Liu, Ma, & Sun, 2019).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-tert-butylpiperidine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-9(2,3)6-4-7(11)10-8(12)5-6/h6H,4-5H2,1-3H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBGGBHMZGDGSKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CC(=O)NC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Tert-butylpiperidine-2,6-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(3-Hydroxyazetidin-1-yl)methyl]benzonitrile](/img/structure/B1468740.png)
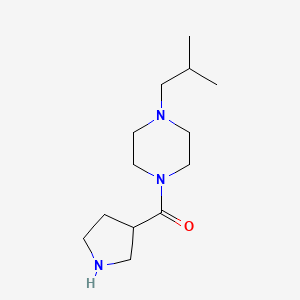
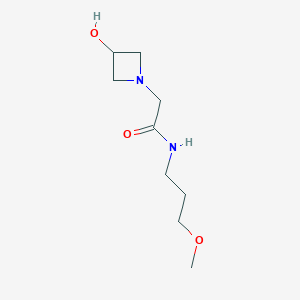
![1-[(3-Bromo-4-fluorophenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468745.png)
